Cas no 2287274-64-8 ({[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine)
![{[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine structure](https://nl.kuujia.com/scimg/cas/2287274-64-8x500.png)
2287274-64-8 structure
Productnaam:{[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
{[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Chemische en fysische eigenschappen
Naam en identificatie
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- 2287274-64-8
- 1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- {[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
- EN300-6760537
- {[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine
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- Inchi: 1S/C14H18FN/c1-10-5-11(3-4-12(10)15)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3
- InChI-sleutel: MYOBUVZBEAHSII-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1C)C12CC(CNC)(C1)C2
Berekende eigenschappen
- Exacte massa: 219.142327740g/mol
- Monoisotopische massa: 219.142327740g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 269
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 12Ų
{[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760537-5.0g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 5g |
$7178.0 | 2023-05-30 | ||
Enamine | EN300-6760537-0.25g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 0.25g |
$2277.0 | 2023-05-30 | ||
Enamine | EN300-6760537-1.0g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 1g |
$2475.0 | 2023-05-30 | ||
Enamine | EN300-6760537-2.5g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 2.5g |
$4851.0 | 2023-05-30 | ||
Enamine | EN300-6760537-0.05g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 0.05g |
$2079.0 | 2023-05-30 | ||
Enamine | EN300-6760537-0.5g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 0.5g |
$2376.0 | 2023-05-30 | ||
Enamine | EN300-6760537-10.0g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 10g |
$10643.0 | 2023-05-30 | ||
Enamine | EN300-6760537-0.1g |
{[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine |
2287274-64-8 | 0.1g |
$2178.0 | 2023-05-30 |
{[3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine Gerelateerde literatuur
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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